(3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine
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Overview
Description
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a chiral amine compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a methoxy group and a methylamine group on a pyrrolidine ring, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine can be achieved through chemoenzymatic methods. One approach involves the use of lipase-catalyzed enantioselective acylation reactions. For instance, starting from diallylamine, a series of reactions including ring-closing metathesis (RCM) using Grubbs’ catalyst, followed by azide reduction and methoxy group introduction, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high enantioselectivity, would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA would yield N-oxides, while reduction with LiAlH4 would produce the corresponding alcohol.
Scientific Research Applications
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Detailed studies on its molecular pathways are still ongoing, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Methoxy-N-methylpyrrolidin-3-amine: The enantiomer of the compound, with similar but distinct biological activities.
N-Methylpyrrolidine: Lacks the methoxy group, resulting in different chemical properties.
4-Methoxypyrrolidine: Lacks the N-methyl group, affecting its reactivity and applications.
Uniqueness
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable for studying enantioselective reactions and developing chiral drugs.
Properties
IUPAC Name |
(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCMZTOUVZUHAP-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CNC[C@@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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